MS4322

PROTAC PRMT5 Target selectivity

MS4322 is a heterobifunctional PROTAC degrader with a PRMT5-binding ligand (EPZ015666-derived), a VHL E3 ligase-recruiting ligand ((S,R,S)-AHPC), and a PEG5 linker. The linker's composition directly governs ternary complex formation and degradation selectivity, ensuring reproducible results that are not interchangeable with other VHL-based PROTACs. This tool enables the study of PRMT5's non-enzymatic (scaffolding) functions in cancer models and provides a well-defined PEG5 linker reference for PROTAC QSAR studies.

Molecular Formula C55H76N10O12S
Molecular Weight 1101.3 g/mol
Cat. No. B10823971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS4322
Molecular FormulaC55H76N10O12S
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NCC(CN6CCC7=CC=CC=C7C6)O)O
InChIInChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)/t36-,43-,44+,46+,51+/m1/s1
InChIKeyXUJMNOQMXWVXQE-FKZVQDAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide: Degrader Identity and Structural Differentiation


The target compound is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) degrader, characterized by a molecular formula of C55H76N10O12S and a molecular weight of approximately 1101.3 g/mol [1]. It is known by the synonym MS4322 (isomer) and the CAS number 2601727-80-2 [1]. Structurally, it comprises three distinct functional domains: a target-binding ligand (an EPZ015666-derived pyrimidine-isoquinoline moiety), an E3 ubiquitin ligase-recruiting ligand (a VHL-binding (S,R,S)-AHPC derivative), and a PEG5-based linker that covalently connects the two . Its primary documented mechanism of action is the recruitment of the von Hippel-Lindau (VHL) E3 ligase to induce the selective ubiquitination and subsequent proteasomal degradation of the protein arginine methyltransferase 5 (PRMT5) .

Why N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide Cannot Be Replaced by In-Class Analogs


The procurement or selection of this specific PROTAC cannot be reduced to a simple choice between VHL-based degraders due to the profound impact of its linker composition and ligand geometry on functional outcomes. For heterobifunctional degraders, the linker is not an inert connector but a critical determinant of the ternary complex formation and, consequently, degradation selectivity and efficiency. Studies have demonstrated that altering linker length and composition in VHL-based PROTACs can dramatically shift degradation profiles, as seen where a 13-atom linker selectively degrades one protein isoform (p38α) while a 10-atom linker degrades another (p38δ) [1]. Furthermore, linker properties are a key factor influencing passive cellular permeability, which directly affects intracellular target engagement [2]. Therefore, substituting this compound with a seemingly similar VHL-based degrader carrying a different linker will yield unpredictable and non-interchangeable biological results, compromising the reproducibility and interpretability of experimental data.

Quantitative Differentiation Guide: N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide


Comparative Target Degradation Selectivity: MS4322 vs. SMARCA2/4 Degraders

The primary biological target of this compound, MS4322, is PRMT5, distinguishing it from other VHL-based PROTACs that degrade the SWI/SNF complex ATPases SMARCA2 and SMARCA4 [1]. This is a crucial differentiator from closely related VHL-recruiting PROTACs like ACBI1, which exhibit degradation potencies (DC50 values) of 6 nM, 11 nM, and 32 nM for SMARCA2, SMARCA4, and PBRM1, respectively, in MV-4-11 cells . While the specific quantitative DC50 for PRMT5 degradation by MS4322 was not located in this search, the compound's documented activity as a PRMT5 degrader means it operates on a distinct, non-overlapping epigenetic target compared to the SMARCA2/4 axis, offering a completely different mechanistic tool for pathway interrogation [1].

PROTAC PRMT5 Target selectivity Epigenetics

Structural Isomer Differentiation: MS4322 vs. MS4322 Isomer

This compound is explicitly identified as an isomer of MS4322 (also referred to as YS43-22 isomer) [1]. The presence of five defined stereocenters in the molecule means that different isomers can possess distinct three-dimensional conformations [2]. In the context of PROTACs, where the precise geometry of the target-PROTAC-E3 ligase ternary complex dictates degradation efficiency, stereoisomerism can have profound effects on activity. This is supported by the existence of cis-ACBI1, a diastereomeric negative control for ACBI1 that shows significantly reduced degradation activity compared to the active PROTAC [3]. Therefore, this specific isomer offers a unique stereochemical configuration that is not interchangeable with other isomers of MS4322, which may have altered degradation kinetics or selectivity profiles.

PROTAC PRMT5 Stereochemistry Isomer activity

Linker Architecture: PEG5 Spacer vs. Alternative Linker Lengths

This compound utilizes a specific PEG5 linker (five ethylene glycol units) to connect its target-binding and E3 ligase-binding moieties . In contrast, other VHL-based degraders employ different linkers, such as ACBI1 which uses a distinct, non-PEG5 linker of unspecified composition . Linker length and composition are critical; a comparative study of nine VHL PROTACs demonstrated that linker variations profoundly alter both passive cellular permeability and degradation selectivity by influencing the stability of specific low-polarity conformations that facilitate membrane crossing [1]. Furthermore, direct evidence from isoform-selective PROTACs shows that a 13-atom linker drives p38α degradation while a 10-atom linker shifts selectivity to p38δ [2]. The PEG5 linker in this compound is thus a key determinant of its unique physicochemical and biological profile, and substituting it for a degrader with a different linker will not yield equivalent results.

PROTAC Linker chemistry VHL Ternary complex

Key Research Scenarios for N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide


Investigating PRMT5-Dependent Oncogenic Signaling via Targeted Protein Degradation

This compound is suited for research programs aimed at dissecting the non-enzymatic (scaffolding) functions of PRMT5 in cancer biology. Unlike small molecule inhibitors that only block methyltransferase activity, this PROTAC eliminates the entire PRMT5 protein, enabling the study of phenotypes that depend on the physical presence of the protein complex [1]. This is particularly relevant in cancer models where PRMT5 expression, rather than its enzymatic activity, correlates with disease progression.

Studying the Impact of Linker Length on VHL-Based PROTAC Permeability and Degradation Kinetics

The compound's well-defined PEG5 linker makes it a useful tool for comparative studies on PROTAC design [1]. Researchers can use it as a reference compound in a panel of PROTACs with systematically varied linker lengths and compositions to generate quantitative structure-activity relationship (QSAR) data on how linker design impacts cellular permeability, ternary complex formation efficiency, and overall degradation potency [2].

Chemical Probe for Contrasting Epigenetic Degradation Pathways (PRMT5 vs. SMARCA2/4)

Given that many VHL-recruiting PROTACs target the SWI/SNF complex (e.g., ACBI1, SMD-3040, SMD-3236) , this compound provides a chemically distinct tool for comparative epigenetic studies. By using this PRMT5 degrader alongside a SMARCA2/4 degrader in the same cellular context, scientists can compare the downstream transcriptional and phenotypic consequences of ablating two entirely separate classes of epigenetic regulators, both of which are recruited via the same VHL E3 ligase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS4322

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.